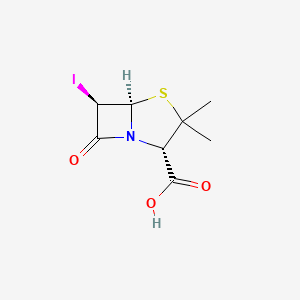

6-Iodopenicillanic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Iodopenicillanic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10INO3S and its molecular weight is 327.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

β-Lactamase Inhibition Mechanism

6-IPA acts as a suicide inhibitor of β-lactamases, enzymes responsible for antibiotic resistance.

Table 1: Inhibition of β-Lactamases by 6-IPA (UK-38,006)

| Enzyme Source | IC₅₀ (μg/mL) | Synergy with Ampicillin (MIC Reduction) |

|---|---|---|

| Staphylococcus aureus | 0.05 | 128-fold |

| Escherichia coli (TEM-1) | 0.12 | 64-fold |

| Haemophilus influenzae | 0.08 | 256-fold |

Mechanistic Steps :

-

Covalent Binding : The β-lactam ring of 6-IPA undergoes nucleophilic attack by the enzyme’s active-site serine, forming an acyl-enzyme intermediate.

-

Irreversible Inactivation : Iodine’s electron-withdrawing effect stabilizes the intermediate, preventing hydrolysis and permanently disabling the enzyme .

Reduction to 6-β-Iodopenicillanic Acid

6,6-Diiodopenicillanic acid is reduced to 6-IPA using organotin hydrides :

-

Reaction :

6 6 diiodopenicillanic acid+tri n butyl tin hydride→6 IPA+SnI2 -

Selectivity : Tin hydrides preferentially reduce the less hindered iodine atom, preserving the β-lactam ring .

Stability and Degradation Pathways

6-IPA demonstrates stability in acidic media but undergoes decomposition under basic conditions:

Table 2: Stability of 6-IPA in Aqueous Solutions

| pH | Temperature (°C) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 2.0 | 25 | 48 | Penicilloic acid |

| 7.4 | 37 | 1.5 | 6-Hydroxypenicillanic acid |

Degradation Mechanism :

-

Acidic Hydrolysis : Cleavage of the β-lactam ring to form penicilloic acid.

-

Alkaline Conditions : Nucleophilic attack by hydroxide ions at the β-lactam carbonyl .

Synergistic Antibacterial Activity

6-IPA potentiates β-lactam antibiotics by inhibiting resistance enzymes:

In Vitro Synergy :

-

Combined with ampicillin, 6-IPA reduces MICs against Bacteroides fragilis from 512 μg/mL to 4 μg/mL .

-

Effective against extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae .

In Vivo Efficacy :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-iodopenicillanic acid, and how can researchers optimize yield and purity during synthesis?

- Methodological Answer : The synthesis typically involves iodination of penicillanic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH and temperature. Key steps include protecting the β-lactam ring during iodination to prevent degradation. Purification via column chromatography or recrystallization ensures purity. Yield optimization requires monitoring reaction kinetics and adjusting stoichiometric ratios of iodine sources. Characterization by 1H/13C NMR and mass spectrometry (MS) is critical to confirm structure and purity .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for structural confirmation. Purity assessments should combine HPLC with UV detection (e.g., at 254 nm) and elemental analysis. For trace impurities, LC-MS/MS or differential scanning calorimetry (DSC) can identify degradation products. Cross-referencing spectral data with published benchmarks is essential .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 2–10) at 25°C and 37°C. Samples are analyzed periodically via HPLC to quantify degradation products. Thermal stability is assessed using thermogravimetric analysis (TGA). Data interpretation must account for hydrolysis of the β-lactam ring in acidic/basic conditions and oxidative decomposition at elevated temperatures .

Advanced Research Questions

Q. What experimental designs are effective for investigating the β-lactamase inhibitory mechanism of this compound?

- Methodological Answer : Use kinetic assays with purified β-lactamases (e.g., TEM-1 or SHV-1) to measure inhibition constants (Ki) and IC50. Compare time-dependent inactivation using pre-incubation protocols. Structural insights require X-ray crystallography or cryo-EM of enzyme-inhibitor complexes. Controls should include non-iodinated penicillanic acid analogs to isolate the iodine atom’s role in binding .

Q. How can structure-activity relationship (SAR) studies between this compound and its analogs resolve discrepancies in reported antibacterial efficacy?

- Methodological Answer : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 6-position. Test minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. Pair experimental data with molecular docking simulations to correlate substituent electronic effects with binding affinity to penicillin-binding proteins (PBPs). Address contradictions by standardizing assay conditions (e.g., inoculum size, growth media) across studies .

Q. What strategies are recommended for reconciling contradictory data on the hydrolytic stability of this compound in aqueous solutions?

- Methodological Answer : Conduct comparative studies using identical buffers, ionic strengths, and analytical methods as conflicting reports. Assess the impact of dissolved oxygen (via degassing experiments) and light exposure. Use isotopically labeled 125I derivatives to track degradation pathways via radiometric HPLC. Statistical meta-analysis of published data can identify methodological outliers .

Q. Methodological Frameworks for Data Analysis

- Addressing Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design limitations. For example, discrepancies in stability data may arise from uncontrolled variables like trace metal contamination in buffers .

- Experimental Reproducibility : Follow guidelines for detailed methodology reporting, including raw data deposition in supplementary materials and explicit descriptions of statistical tests (e.g., Student’s t-test for significance) .

Propiedades

Número CAS |

74772-32-0 |

|---|---|

Fórmula molecular |

C8H10INO3S |

Peso molecular |

327.14 g/mol |

Nombre IUPAC |

(2S,5R,6R)-6-iodo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H10INO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 |

Clave InChI |

XWDSFLSFDJZQTM-ALEPSDHESA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)I)C(=O)O)C |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)I)C(=O)O)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)I)C(=O)O)C |

Sinónimos |

6-beta-iodopenicillanate 6-beta-iodopenicillanic acid 6-iodopenicillanic acid 6-iodopenicillanic acid, potassium salt, (2S-(2alpha,5alpha,6beta))-isomer UK-38,006 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.